molecular formula C24H18BrN3O4 B2955080 ethyl 4-{[(2Z)-6-bromo-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate CAS No. 1327170-76-2

ethyl 4-{[(2Z)-6-bromo-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate

Cat. No.: B2955080
CAS No.: 1327170-76-2
M. Wt: 492.329
InChI Key: VFSDPRAWFIURAG-VYIQYICTSA-N
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Description

Ethyl 4-{[(2Z)-6-bromo-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is a synthetic chromene-based compound featuring a benzopyran core substituted with a bromine atom at position 6, a pyridin-2-ylcarbamoyl group at position 3, and an ethyl benzoate moiety linked via an imine group.

Properties

IUPAC Name

ethyl 4-[[6-bromo-3-(pyridin-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN3O4/c1-2-31-24(30)15-6-9-18(10-7-15)27-23-19(22(29)28-21-5-3-4-12-26-21)14-16-13-17(25)8-11-20(16)32-23/h3-14H,2H2,1H3,(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSDPRAWFIURAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several ethyl benzoate derivatives and heterocyclic systems documented in the literature. Below is a systematic comparison:

Substituent Variations in Ethyl Benzoate Derivatives

Compound Name Key Substituents Molecular Formula (if available) Notable Properties/Data
Ethyl 4-{[(2Z)-6-bromo-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate (Target) Bromo, pyridin-2-ylcarbamoyl, chromen-imine Not provided in evidence Hypothesized stability from Z-imine; bromine may enhance lipophilicity and halogen bonding
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (16) Oxazolo-pyridine, benzyl-piperidine, propenoate C23H25N3O3 IR: 1707 cm⁻¹ (C=O), 1603 cm⁻¹ (C=N); Mp: 136°C
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine, phenethylamino Not provided Likely lower electron density due to pyridazine vs. pyridine in the target compound
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) 3-Methylisoxazole, phenethylthio Not provided Thioether linkage may alter solubility and redox properties compared to the target’s imine
Key Observations:
  • Chromene vs.
  • Substituent Effects: The bromine atom in the target compound may increase molecular weight and halogen-bonding capacity relative to non-halogenated analogs like I-6230 .
  • Functional Group Diversity : The pyridin-2-ylcarbamoyl group in the target introduces hydrogen-bonding capabilities, contrasting with the ester or thioether groups in I-6373 and I-6232 .

Spectral and Analytical Data Comparison

While spectral data for the target compound are absent in the evidence, analogous compounds provide insights:

  • IR Spectroscopy : Compound 16 exhibits C=O (1707 cm⁻¹) and C=N (1603 cm⁻¹) stretches, suggesting similar absorption bands for the target’s carbamoyl and imine groups .
  • 1H NMR: Phenethylamino or thioether substituents (e.g., in I-6373) would show distinct δ values compared to the target’s chromen-imine protons .

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